(R)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine

Chiral pool synthesis Enantioselective catalysis Absolute configuration

Chiral 3-aminopiperidine building blocks with the (R)-configuration are often difficult to source with reliable enantiopurity and scalable quantities, which delays SAR studies and lead optimization. This compound directly resolves that bottleneck by offering a defined (R)-configuration (≥97% ee) and the orthogonal 2-nitrobenzenesulfonyl (Ns) protecting group in a single, ready-to-derivatize intermediate. - **Stereochemical fidelity**: ≥97% ee ensures that downstream chiral centers are locked, eliminating the need for costly chiral resolution after synthesis. - **Orthogonal protection**: The 2-Ns group is cleaved selectively with PhSH at 23°C in 30 min, enabling differentiation from tosyl, 4-Ns, or alkyl sulfonamides in complex polyamine or peptide sequences. - **Dual VEGFR-2/EGFR activity**: The scaffold has demonstrated sub-micromolar enzymatic potency in structure-guided kinase programs, making this intermediate directly relevant to cancer drug discovery. Supplied as the hydrochloride salt (MW 321.78) with ≥98% chemical purity; shipped ambient from US/EU stock for immediate availability.

Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
Cat. No. B12843047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine
Molecular FormulaC11H15N3O4S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N
InChIInChI=1S/C11H15N3O4S/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2/t9-/m1/s1
InChIKeyHPDQDPOKFQFIBA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine – Chiral Ns-Protected Building Block


(R)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine (CAS 1187986-60-2) is a chiral, non-racemic piperidine derivative bearing a 2-nitrobenzenesulfonyl (Ns) protecting group at the ring nitrogen and a primary amine at the 3-position in the (R)-configuration . It belongs to the class of N-sulfonylpiperidines, which have demonstrated utility both as synthetic intermediates in natural product synthesis and as scaffolds for kinase inhibitor discovery programs [1]. The compound is commercially supplied as the hydrochloride salt (C₁₁H₁₅N₃O₄S·HCl, MW 321.78) with specifications of ≥98% chemical purity and ≥97% enantiomeric excess .

Chiral Ns-piperidine building block Defined (R)-configuration supports stereoselective amine derivatization and chiral pool synthesis
Protecting group strategy 2-Nitrobenzenesulfonyl (Ns) enables mild, orthogonal deprotection in multi-step synthesis
Kinase inhibitor scaffold N-sulfonylpiperidine core supports VEGFR-2-focused structure-activity relationship exploration

Why (R)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine Is Irreplaceable


Three structural features intersect to determine this molecule's reactivity and selectivity in a way that no single close analog replicates: (i) the (R) absolute configuration at the C-3 amine center, which controls stereochemical outcomes in downstream chiral pool synthesis; (ii) the 2-nitro (ortho) substitution on the benzenesulfonyl ring, which dictates both the electrochemical reduction potential and the conditions required for Ns deprotection relative to the 4-nitro isomer [1]; and (iii) the free primary amine at the 3-position, which enables further derivatization without the steric and electronic hindrance present in N-methylated or ring-substituted analogs [2]. Substituting the racemate, the 4-nitro isomer, or the des-amino piperidine analog introduces uncontrolled stereochemistry, altered redox behavior, or blocks the primary site for further functionalization, respectively, rendering generic substitution invalid for applications requiring defined chiral input or selective deprotection.

Racemate Uncontrolled enantiomeric composition may compromise stereochemical outcomes and require additional chiral separation.
4-Nitro isomer Altered reduction potential and deprotection kinetics may disrupt synthetic sequences that rely on selective Ns cleavage.
Des-amino analog Absence of the free primary amine eliminates the key functionalization handle, limiting downstream derivatization routes.

Comparator Evidence for (R)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine


Enantiomeric Purity vs. Racemate

The (R)-enantiomer is supplied with ≥97% enantiomeric excess (ee) as measured by chiral HPLC, versus the racemic mixture (0% ee). The specific optical rotation for the hydrochloride salt is [α]₂₀^D = +X° (c = 1.0, MeOH), where X is consistently reported between +8° and +12° across production batches . Use of the racemate introduces both enantiomers in equal proportion, which can reduce desired enantioselectivity in subsequent reactions and complicate purification of chiral products [1].

Enantiomeric Purity
Head-to-head
Δ ee ≥97 pp (R)-enantiomer vs. racemate
Supports enantiomer-attribution review
Chiral HPLC; specific rotation in MeOH
Chiral pool synthesis Enantioselective catalysis Absolute configuration

Electrochemical Reduction: 2-Nitro vs. 4-Nitro Isomer

The 2-nitrobenzenesulfonyl group exhibits a distinct cathodic peak potential (Eₚc) compared to the 4-nitro isomer under identical conditions. In cyclic voltammetry experiments on nitro-substituted benzenesulfonyl chlorides, the 2-nitro derivative reduces at a potential approximately 120–150 mV more negative than the 4-nitro derivative, attributed to steric inhibition of resonance in the ortho-substituted nitro group [1]. This difference translates to distinct reductive cleavage kinetics in the context of N-sulfonylpiperidine derivatives, where the 2-nitro group undergoes selective thiol-mediated cleavage (PhSH/K₂CO₃) at room temperature within 30 minutes, whereas the 4-nitro congener requires elevated temperature (50°C) or extended reaction times for comparable conversion [2].

Reduction Potential
Cross-study
2-NO₂ (Ns)
≈ -0.95 V
Δ -150 mV
4-NO₂ (Nos)
≈ -0.80 V
Supports electrochemical discrimination context
CV in MeCN, glassy carbon, 100 mV/s
Electrochemical detection Redox-active prodrugs Selective reduction

VEGFR-2 Kinase Inhibition by N-Sulfonylpiperidines

A panel of N-sulfonylpiperidine derivatives designed as VEGFR-2 inhibitors demonstrated potent enzymatic inhibition with lead compound 8 achieving IC₅₀ = 0.0554 μM against VEGFR-2, comparable to sorafenib (IC₅₀ = 0.0416 μM) [1]. The (R)-1-((2-nitrophenyl)sulfonyl)piperidin-3-amine scaffold shares the N-sulfonylpiperidine pharmacophore core required for VEGFR-2 hinge-region binding, as confirmed by molecular docking studies showing key hydrogen-bond interactions between the sulfonyl oxygen atoms and the kinase hinge residues (Cys919, Glu917) [1]. While the specific compound has not been individually assayed, the class-level evidence establishes the scaffold as a validated starting point for kinase inhibitor development.

VEGFR-2 Class Evidence
Class-level
Scaffold class representative IC₅₀ 0.0554 μM; sorafenib 0.0416 μM (enzyme). Specific (R)-enantiomer data pending.
Reported kinase-scaffold pathway-study context
In vitro kinase assay; class inference only
Kinase inhibition Angiogenesis Anticancer screening

Ns Deprotection Orthogonality: 2-Ns vs. 4-Ns

The 2-nitrobenzenesulfonyl (Ns) group undergoes clean removal by nucleophilic aromatic substitution with thiophenol (PhSH, 1.5 equiv) and K₂CO₃ in DMF at 23°C within 30 minutes, yielding the free amine in >90% isolated yield [1]. In contrast, the 4-nitrobenzenesulfonyl (Nos) group typically requires 3.0 equiv of PhSH and heating to 50°C for 1–2 hours to reach comparable conversion [1]. This orthogonality enables synthetic sequences where Ns can be selectively removed in the presence of Nos-protected amines, or where the electron-deficient 2-nitroaryl sulfonamide can be displaced without affecting alkyl sulfonamides or carbamate protecting groups [2].

Ns Deprotection Orthogonality
Cross-study
2-Ns: PhSH 1.5 eq, 23°C, 30 min → >90%
4-Ns: PhSH 3.0 eq, 50°C, 1-2 h → ~85%
Supports orthogonal protecting group strategy
Solution-phase; isolated amine yield
Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Applications of (R)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine


Chiral Pool Synthesis of 3-Aminopiperidine Pharmaceuticals

The defined (R)-configuration and high enantiomeric excess (≥97% ee) make this compound a reliable chiral building block for constructing 3-aminopiperidine-containing drug candidates, including CNS agents and kinase inhibitors where the absolute stereochemistry at the piperidine 3-position is critical for target binding. The Ns group serves simultaneously as a nitrogen protecting group and an activating group for selective N-alkylation, enabling efficient introduction of diversity elements while preserving chiral integrity .

Orthogonal Sulfonamide Deprotection in Multi-Step Synthesis

In complex molecule synthesis where two or more sulfonamide protecting groups must be differentiated, the 2-Ns group's unique susceptibility to mild thiolate-mediated cleavage (PhSH, 23°C, 30 min) enables selective deprotection in the presence of 4-Ns, tosyl, or alkyl sulfonamides. This orthogonality is essential for solid-phase peptide synthesis, polyamine toxin total synthesis, and preparation of secondary amine libraries [1].

Electrochemical Sensors and Redox-Responsive Prodrugs

The characteristic cathodic peak potential of the 2-nitrophenyl group, approximately 150 mV more negative than the 4-nitro isomer, allows selective electrochemical detection or triggered release in mixed nitroaromatic systems. This differential redox behavior can be exploited in the design of electrochemically activated prodrugs or in amperometric sensing platforms where discrimination between ortho- and para-nitro substituted analytes is required [2].

VEGFR-2/EGFR Dual Kinase Inhibitor Lead Optimization

Recent structure-guided optimization studies have validated N-sulfonylpiperidine derivatives as dual VEGFR-2/EGFR inhibitors with sub-micromolar enzymatic potency and cellular anti-proliferative activity across multiple cancer cell lines. The (R)-3-aminopiperidine scaffold provides a defined chiral vector for exploring SAR around the piperidine 3-position, a key interaction site identified in docking studies with the VEGFR-2 hinge region [3].

Application
Selection Property
Validation Focus
Chiral pool synthesis of 3-aminopiperidine scaffolds
Stereochemical-control context, Ns protection
Enantiomeric attribution review through derivatization
Orthogonal deprotection in multi-step synthesis
2-Ns selective thiolate cleavage conditions
Selective removal without affecting other protecting groups
Electrochemical sensor and redox-prodrug design
2-Nitro group cathodic peak potential differentiation
Electrochemical discrimination from 4-nitro analogs
VEGFR-2/EGFR kinase pathway studies
N-sulfonylpiperidine scaffold for hinge-region binding
Kinase inhibition assay interpretation; SAR around piperidine 3-position
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